

SRI-011381: A Technical Guide to its Basic Research Applications

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Compound of Interest		
Compound Name:	SRI-011381	
Cat. No.:	B610986	Get Quote

For Researchers, Scientists, and Drug Development Professionals

SRI-011381, also referred to as C381, is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF- β) signaling pathway.[1][2] Its unique mechanism of action, which involves both the activation of canonical TGF- β signaling and the modulation of lysosomal function, has positioned it as a valuable tool in basic and preclinical research. This guide provides an in-depth overview of its applications, supported by available quantitative data, experimental protocols, and visualizations of its molecular pathways and workflows.

Mechanism of Action

SRI-011381 is primarily characterized as an activator of the TGF- β signaling pathway, a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune response.[1][3][4] Dysregulation of this pathway is implicated in various diseases, and its therapeutic augmentation is a key area of investigation.[5]

The compound's actions include:

TGF-β/Smad Pathway Activation: SRI-011381 promotes the canonical TGF-β/Smad signaling cascade. It has been shown to increase the expression of TGF-β1 and the phosphorylation of Smad3, leading to the modulation of target gene expression.[6][7] This activation is central to its observed effects in studies on fibrosis and inflammation.[1][6][7]

Foundational & Exploratory

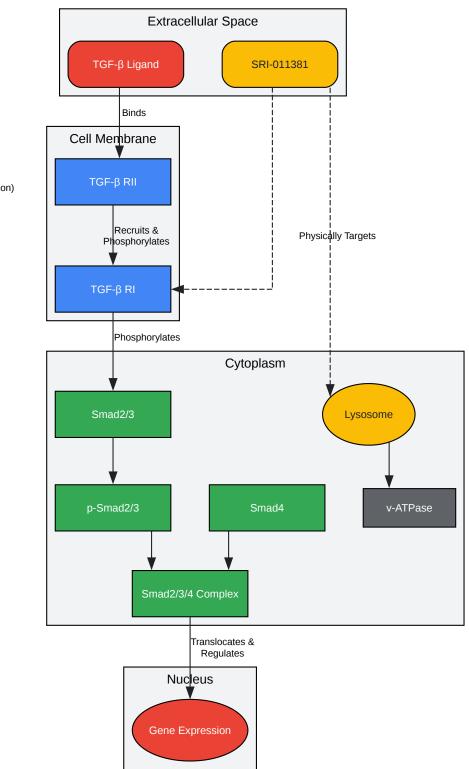




- Lysosomal Targeting: A distinctive feature of SRI-011381 is its ability to physically target the lysosome.[1][5] It promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and improves the organelle's resilience to damage.[1][5] This mechanism is particularly relevant to its neuroprotective effects, as lysosomal dysfunction is a hallmark of many neurodegenerative disorders.[5] A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), the lysosomal proton pump, as a key player in its mechanism.[5]
- Modulation of Other Targets: Beyond the TGF-β pathway, SRI-011381 has been identified as a modulator of GATA3 and Neuropilin-1 (NRP-1).[8]

The diagram below illustrates the canonical TGF- β signaling pathway and the proposed mechanism of action for **SRI-011381**.





Activates Pathway (Mechanism under investigation)

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Caption: **SRI-011381** activates TGF- β signaling and targets lysosomal v-ATPase.



Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies involving **SRI-011381**.



Parameter	Model System	Concentration / Dose	Observed Effect	Reference
In Vitro Efficacy				
Neuroprotection	Primary mouse embryonic forebrain neurons	3 μΜ	Reduces cell death and dystrophic neurites induced by amyloid-β (1-42).	[9]
Phagocytosis	J774A.1 and THP-1 macrophages	2 and 5 μM	Increases phagocytosis of amyloid-β (1-42) by over 20%.	[9]
TGF-β Activation	Fibroblasts	10 μΜ	Used for the activation of TGF-β1 signaling.	[1]
Anti- inflammatory	Bovine adipocytes	Not specified	Suppresses pro- inflammatory responses and modulates cytokine levels.	[6]
In Vivo Efficacy				
Neuroprotection	APP751Lon,Swe transgenic mouse model (Alzheimer's)	10 mg/kg for 10 weeks	Prevents memory deficits (increases freezing time and spontaneous alternations).	[9]
Neuroprotection	MPTP mouse model (Parkinson's)	Not specified	Rescues dopaminergic neurons and restores memory	[5]



			and motor function.	
Excitotoxicity	Kainic acid- induced mouse model	Not specified	Protects mice against excitotoxicity and neurodegenerati on.	[10]
Neuroma Model	Sprague-Dawley rats	30 mg/kg (i.p.)	Used as a TGF- β1/SMAD signaling agonist.	[11]
Pharmacokinetic s				
Oral Bioavailability	FBV mice	Not specified	Approximately 50%.	[10]
Brain Penetrance	Mice	Not specified	ClogP of 3.3, brain penetrant.	[5]
Toxicity				
Sub-chronic	Mice	10, 30, and 75 mg/kg (oral gavage) for 14 days	Resulted in reductions in red blood cells, hematocrit, and hemoglobin.	[10]

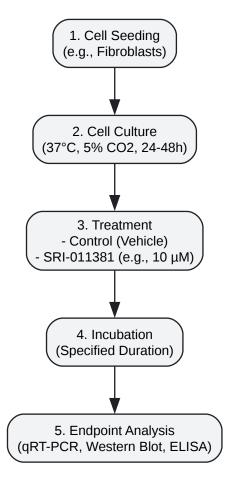
Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols utilizing **SRI-011381**.

- Cell Lines: Pulmonary fibroblasts, H9C2 cardiomyocytes, J774A.1 and THP-1 macrophages, primary neurons.[1][7][9]
- Culture Conditions:



- Cells are typically cultured in a high-glucose DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1]
- Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[11]
- The medium is exchanged every 2-3 days.[1]
- When cells reach 80-90% confluence, they are passaged.[1]
- SRI-011381 Treatment:
 - Prepare a stock solution of SRI-011381 in a suitable solvent like DMSO.[2][10]
 - For experiments, dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 μM for activating TGF-β1 signaling in fibroblasts).[1]
 - Treat cells for the experimentally determined duration before analysis.





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Caption: A typical experimental workflow for in vitro studies using SRI-011381.

- Animal Models:
 - Neurodegeneration: APP751Lon,Swe transgenic mice (Alzheimer's), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model (Parkinson's).[5][9]
 - Neuroma: Sciatic nerve injury model in Sprague-Dawley rats.[11]
- Administration and Dosing:
 - SRI-011381 hydrochloride is dissolved in a suitable vehicle, such as Dimethyl Sulfoxide
 (DMSO) or a formulation of DMSO, PEG300, Tween 80, and saline.[10][11]
 - Administration can be via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (e.g., 10, 30, 75 mg/kg).[10][11]
 - Dosing frequency and duration are model-dependent (e.g., daily for 14 days, or every 2 days for a month).[10][11]
- Analysis:
 - Behavioral Tests: Y-maze for spontaneous alternations, contextual fear conditioning.
 - Histology/Immunohistochemistry: Analysis of tissue sections for markers like collagen deposition or gliosis.[5][11]
 - Biochemical Analysis: Western blot or ELISA on tissue lysates to measure protein expression (e.g., TGF-β1, p-Smad3, Col-I).[7]

Key Research Applications and Findings

SRI-011381's dual mechanism makes it a versatile tool for investigating diseases involving inflammation, fibrosis, and neurodegeneration.

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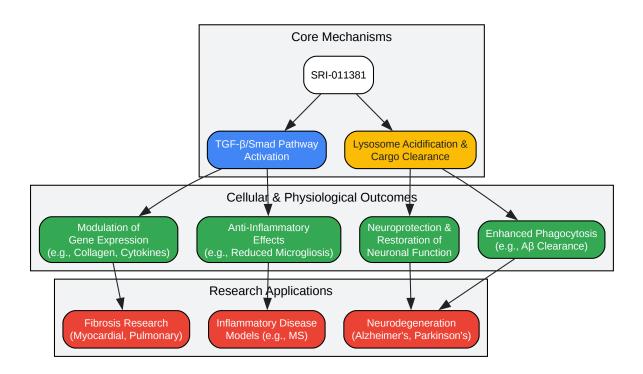




- Neurodegenerative Disorders: A primary application of SRI-011381 is in the study of
 Alzheimer's and Parkinson's diseases. It demonstrates neuroprotective effects by reducing
 amyloid-β-induced cell death, promoting the clearance of amyloid-β fibrils by macrophages,
 and rescuing dopaminergic neurons.[5][9][10] Its ability to restore lysosomal function is a key
 therapeutic hypothesis in these conditions.[5]
- Fibrosis: The compound is used to probe the role of the TGF-β pathway in fibrotic conditions. In models of pulmonary and myocardial fibrosis, **SRI-011381** is used to activate the pathway, leading to an increase in fibrosis-related proteins like collagen-1 and α-SMA.[1][7] This allows researchers to study the downstream consequences of TGF-β activation and to test the efficacy of anti-fibrotic agents.
- Inflammation: SRI-011381 has demonstrated potent anti-inflammatory activity. It can suppress pro-inflammatory responses in adipocytes and reduce microgliosis and inflammatory infiltration in models of multiple sclerosis and neurodegeneration.[5][6] This makes it a useful compound for investigating the interplay between TGF-β signaling and the immune response.

The diagram below outlines the logical relationship between **SRI-011381**'s core mechanisms and its diverse research applications.





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Caption: **SRI-011381**'s mechanisms lead to outcomes applicable in diverse research fields.

Conclusion

SRI-011381 (C381) is a powerful and multifaceted research tool. Its well-defined role as a TGF- β signaling agonist, combined with its novel mechanism of targeting and restoring lysosomal function, provides a unique opportunity to explore complex disease pathologies. For researchers in neurobiology, fibrosis, and immunology, **SRI-011381** serves as a critical compound for activating these pathways to dissect molecular mechanisms, validate therapeutic targets, and evaluate novel treatment strategies. Completed toxicology studies showing no major concerns further support its potential as both a research compound and a promising therapeutic candidate.[5]



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